2-Fluorophenol is an organic compound with the molecular formula C₆H₅FO and a molecular weight of 112.1 g/mol. It is classified as a colorless to light yellow liquid at room temperature, with a melting point of approximately 16.1 °C and a boiling point ranging from 171 to 172 °C. The density of 2-fluorophenol is about 1.256 g/mL at 25 °C, and it exhibits moderate solubility in water (80.72 g/L at 25 °C) . This compound is known for its weak acidic properties, reacting as a weak organic acid in various chemical processes .
[1] Organic Syntheses, Vol. 88 (2012), pp 1-9 ()
[2] Journal of Fluorine Chemistry, Volume 128, Issue 2 (2007), Pages 167-173 ()
[3] Journal of Labelled Compounds and Radiopharmaceuticals, Volume 47, Issue 12 (2004), Pages 1043-1050 ()
[4] Journal of the American Chemical Society, 2004, 126 (31), 9800–9806 ()
[5] Bulletin of the Chemical Society of Japan, 1989, 62 (12), 3743-3748 ()
These reactions are significant for its utility in synthetic organic chemistry.
2-Fluorophenol has been identified as a competitive inhibitor in the oxidation of 3,4-dihydroxyphenylalanine (L-DOPA), a precursor to catecholamines used therapeutically for Parkinson's disease . Its inhibitory action on enzymes involved in this metabolic pathway suggests potential applications in pharmacology, particularly in the treatment of neurological disorders.
The synthesis of 2-fluorophenol can be achieved through various methods:
2-Fluorophenol finds applications across multiple fields:
Research indicates that 2-fluorophenol interacts with various biological systems, particularly through its inhibitory effects on enzyme activity related to neurotransmitter synthesis. Its interactions may lead to alterations in metabolic pathways involving catecholamines, which are crucial for neurological function .
Several compounds share structural similarities with 2-fluorophenol, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Fluorophenol | C₆H₅FO | Weak organic acid; competitive inhibitor |
Phenol | C₆H₅OH | No halogen substitution |
3-Fluorophenol | C₆H₄F(O)H | Fluorine at meta position |
4-Fluorophenol | C₆H₄F(O)H | Fluorine at para position |
2-Chlorophenol | C₆H₄ClO | Chlorine instead of fluorine |
The uniqueness of 2-fluorophenol lies in its specific position of the fluorine atom relative to the hydroxyl group, which influences its chemical reactivity and biological activity compared to other similar compounds.
Flammable;Corrosive;Irritant